2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol
CAS No.: 941002-88-6
Cat. No.: VC21534818
Molecular Formula: C17H22N2O4S
Molecular Weight: 350.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941002-88-6 |
|---|---|
| Molecular Formula | C17H22N2O4S |
| Molecular Weight | 350.4g/mol |
| IUPAC Name | 2-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C17H22N2O4S/c1-23-16-6-7-17(15-5-3-2-4-14(15)16)24(21,22)19-10-8-18(9-11-19)12-13-20/h2-7,20H,8-13H2,1H3 |
| Standard InChI Key | PFVSINJQTGWNFH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Introduction
2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound belonging to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a sulfonyl group linked to a methoxynaphthalene moiety, and an ethanol side chain. This compound is of interest due to its potential pharmacological properties, which are often associated with piperazine and sulfonamide derivatives.
Synthesis and Preparation
The synthesis of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol typically involves reactions such as sulfonylation, where a sulfonyl chloride reacts with a piperazine derivative in the presence of a base. The choice of solvent and reaction conditions can significantly affect the yield and purity of the final product. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), with temperatures and reaction times optimized for maximum yield.
Analytical Methods
To confirm the purity and structural integrity of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed. These methods provide detailed information about the compound's molecular structure and help in identifying any impurities.
Related Compounds and Research Findings
Other piperazine derivatives, such as 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine, share similar structural features and potential biological activities. Research on these compounds often focuses on their pharmacological properties and synthesis methodologies.
Table: Comparison of Related Piperazine Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol | CHNOS | 350.4 | 941002-88-6 |
| 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine | Not specified | Not specified | Not specified |
| 2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol | CHNOS | 328.4 | 941256-41-3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume